molecular formula C7H3ClF2O2 B8029822 4-Chloro-2,2-difluorobenzo[d][1,3]dioxole

4-Chloro-2,2-difluorobenzo[d][1,3]dioxole

Cat. No.: B8029822
M. Wt: 192.55 g/mol
InChI Key: HYRYIXPXXZPGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,2-difluorobenzo[d][1,3]dioxole is a chemical compound with the molecular formula C7H3ClF2O2 and a molecular weight of 192.55 g/mol . This compound is characterized by a benzodioxole ring substituted with chlorine and two fluorine atoms, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,2-difluorobenzo[d][1,3]dioxole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed arylation reactions to introduce the chloro and difluoro substituents onto the benzodioxole ring . The reaction conditions often include the use of palladium catalysts, base, and suitable solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,2-difluorobenzo[d][1,3]dioxole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the benzodioxole ring, while coupling reactions can produce larger aromatic systems .

Scientific Research Applications

4-Chloro-2,2-difluorobenzo[d][1,3]dioxole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2,2-difluorobenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,2-difluorobenzo[d][1,3]dioxole is unique due to the presence of both chlorine and difluoro substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications that require these unique characteristics .

Properties

IUPAC Name

4-chloro-2,2-difluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-4-2-1-3-5-6(4)12-7(9,10)11-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRYIXPXXZPGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,2-Difluorobenzo[d][1,3]dioxole (6.3 g, 39.8 mmol) was dissolved in tetrahydrofuran (66 mL) and cooled to −78° C. n-Butyllithium (2.5 M solution in hexanes; 16.74 mL, 41.8 mmol) was added dropwise, keeping the temperature below −70° C. The reaction mixture was then stirred at −78° C. for 1 h to ensure complete deprotonation. 1,2,2-Trifluorotrichloroethane (14.93 g, 80 mmol) was dissolved in tetrahydrofuran (33 mL) and cooled to −65° C. The lithiate was transferred via cannula into the solution of 1,2,2-trifluorotrichloroethane at a rate that allowed the temperature to remain between −60° C. and −65° C. during the addition. The reaction mixture was then allowed to warm to room temperature and partitioned between diethyl ether and water. The organic phase was concentrated and the product was flashed through 100 g of silica gel using hexane as a solvent to provide the title compound as a clear oil (5.74 g, 74.8%): 1H NMR (400 MHz, CDCl3) δ 7.08 (dd, J=8.2, 1.4 Hz, 1H), 7.03 (t, J=8.0 Hz, 1H), 6.97 (dd, J=7.9, 1.5 Hz, 1H); EIMS m/z 192.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
16.74 mL
Type
reactant
Reaction Step Two
Quantity
14.93 g
Type
reactant
Reaction Step Three
Quantity
33 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
74.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.